4H-Cyclopenta[def]phenanthren-4-one
Overview
Description
4H-Cyclopenta[def]phenanthren-4-one is a chemical compound with the molecular formula C15H8O . It is a valuable building block in the production of photoactive polymers, which find use in a wide range of organic electronic applications .
Synthesis Analysis
A three-step synthesis of 4H-Cyclopenta[def]phenanthren-4-one from Pyrene has been reported . The key steps in the methodology are the ring contraction of pyrene-4,5-dione to oxoCPP in a single step, as well as the direct reduction of oxoCPP to CPP . This methodology benefits from the use of relatively non-hazardous reagents, together with optimized purification procedures .Molecular Structure Analysis
The molecular structure of 4H-Cyclopenta[def]phenanthren-4-one can be viewed using Java or Javascript . The asymmetric unit contains four independent molecules and crystallizes with aromatic π-π stacking interactions .Chemical Reactions Analysis
The electrophilic substitution of 4H-Cyclopenta[def]phenanthren-4-one has been studied . The correlation provides insight into the formation of fullerenes and other carbon clusters .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-Cyclopenta[def]phenanthren-4-one include a molecular weight of 204.22 g/mol, a boiling point of 411.6±12.0 °C at 760 mmHg, and a density of 1.4±0.1 g/cm3 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
4H-Cyclopenta[def]phenanthren-4-one (CPP) is a crucial component in developing blue-colored OLEDs. The challenge in creating stable and efficient blue OLEDs is significant due to their applications in display and lighting technologies. CPP’s unique structure contributes to the photophysical properties required for high-performance OLEDs .
Photoactive Polymers
CPP serves as a valuable building block for photoactive polymers used in various organic electronic applications. These polymers are essential for devices that convert light into electricity or vice versa, such as in solar cells and photodetectors .
Organic Solar Cells (OSCs)
The structural properties of CPP make it an excellent candidate for constructing high-performance electron donor/acceptor materials in OSCs. These solar cells are a part of the broader category of photovoltaic technologies that aim to convert solar energy into electrical energy efficiently .
Synthesis of Novel Conjugated Polymers
Research indicates that CPP can be used in synthesizing novel conjugated polymers, which are promising materials for electronic and optoelectronic devices due to their tunable electronic properties .
properties
IUPAC Name |
tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBMPOMNSORDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=CC=CC(=C43)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205967 | |
Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5737-13-3 | |
Record name | 4H-Cyclopenta[def]phenanthren-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5737-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005737133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5737-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-CYCLOPENTA(DEF)PHENANTHREN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32SLO7BUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 4H-Cyclopenta[def]phenanthren-4-one and its derivatives?
A1: 4H-Cyclopenta[def]phenanthren-4-one can be synthesized through various methods. One approach involves a cascade reaction starting with propargylic diols, ultimately leading to the formation of diindeno-fused 4H-cyclopenta[def]phenanthrenes. Hydrolysis of these intermediates then yields the desired 4H-Cyclopenta[def]phenanthren-4-one []. Additionally, 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC) can be synthesized through the nitration of the parent ketone []. Further derivatization, such as Friedel–Crafts acetylations, can introduce various substituents at specific positions on the 4H-Cyclopenta[def]phenanthren-4-one scaffold [].
Q2: How does the structure of 4H-Cyclopenta[def]phenanthren-4-one influence its electron accepting properties?
A2: The presence of the carbonyl group in 4H-Cyclopenta[def]phenanthren-4-one significantly influences its electron-accepting properties. Introduction of nitro groups, as seen in 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC), further enhances these properties. TNC has been shown to be a better electron acceptor compared to 2,4,7-trinitro-9H-fluoren-9-one (TNF), forming charge-transfer complexes with polycyclic aromatic hydrocarbons (PAH) [].
Q3: What insights into the solid-state structure of 4H-Cyclopenta[def]phenanthren-4-one have been revealed by crystallographic studies?
A3: Crystallographic analysis of 4H-Cyclopenta[def]phenanthren-4-one has revealed that its asymmetric unit comprises four independent molecules. The crystal packing is characterized by aromatic π–π stacking interactions, with centroid–centroid distances measured at 3.5326 (18) Å [].
Q4: How does the position of substituents on the 4H-Cyclopenta[def]phenanthren-4-one framework affect its reactivity towards sulfonation?
A4: The sulfonation of 4H-Cyclopenta[def]phenanthrene and its carbonyl derivative exhibits regioselectivity. While sulfonation of the parent compound yields a mixture of 1-, 2-, 3-, and 8-sulfonic acids, the 8,9-dihydro derivative predominantly forms the 2-sulfonic acid. Interestingly, 4H-Cyclopenta[def]phenanthren-4-one primarily yields the 8-sulfonic acid, with minor amounts of the 1- and 2-isomers. These observations suggest that the keto group influences the kinetic and thermodynamic control of the sulfonation reaction [].
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